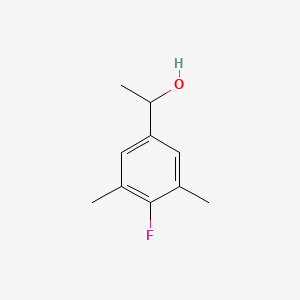

1-(4-Fluoro-3,5-dimethylphenyl)ethanol

Description

1-(4-Fluoro-3,5-dimethylphenyl)ethanol is a secondary aromatic alcohol featuring a fluorinated aromatic ring substituted with two methyl groups at the 3- and 5-positions. The compound’s structure combines electron-withdrawing fluorine and electron-donating methyl groups, which influence its physicochemical properties and reactivity. This compound is likely synthesized via reduction of its corresponding ketone precursor, 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one (CAS: 176548-89-3), using reducing agents such as NaBH₄, a method analogous to other phenyl ethanol derivatives .

Properties

IUPAC Name |

1-(4-fluoro-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRUSNDYQYBWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269024 | |

| Record name | Benzenemethanol, 4-fluoro-α,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443344-18-0 | |

| Record name | Benzenemethanol, 4-fluoro-α,3,5-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-fluoro-α,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-3,5-dimethylphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of 1-(4-fluoro-3,5-dimethylphenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the reduction of the corresponding ketone under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-fluoro-3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Oxidation: 1-(4-Fluoro-3,5-dimethylphenyl)ethanone.

Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-3,5-dimethylphenyl)ethanol is being investigated for its role in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of pharmaceuticals aimed at treating neurological disorders and other diseases.

Case Study : A study highlighted the compound's potential as a precursor for synthesizing novel kappa opioid receptor antagonists, which are crucial in pain management therapies .

Material Science

In material science, this compound can be utilized to develop new materials with unique electronic and optical properties. Its fluorinated structure enhances stability and performance in various applications.

Data Table: Comparison of Material Properties

| Property | 1-(4-Fluoro-3,5-dimethylphenyl)ethanol | Other Fluorinated Compounds |

|---|---|---|

| Thermal Stability | High | Variable |

| Optical Clarity | Moderate | High |

| Electrical Conductivity | Moderate | High |

Biological Studies

The compound is also used in biological studies to explore enzyme inhibition and receptor binding. Its ability to form specific interactions with biological targets can help elucidate mechanisms of action for various enzymes.

Research Insight : Studies have shown that the presence of fluorine in the compound enhances its binding affinity to certain receptors, making it a valuable tool for understanding receptor-ligand interactions .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 1-(4-Fluoro-3,5-dimethylphenyl)ethanol with structurally related phenyl ethanol derivatives:

Key Observations :

- Electron Effects: The fluorine and methyl groups in the target compound enhance lipophilicity and metabolic stability compared to hydroxyl/methoxy-substituted analogs (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone) .

- Hydrogen Bonding: Unlike 1-(4-amino-3,5-dichlorophenyl)ethanol, which forms intermolecular N–H⋯O hydrogen bonds (contributing to high crystallinity), the target compound’s fluorine and methyl groups may limit hydrogen bonding, reducing melting points .

Challenges and Limitations

- Data Gaps : Direct data on the target compound’s melting point, solubility, and stability are unavailable in the provided evidence. Comparisons rely on structural analogs.

- Precursor Availability : The discontinued status of its ketone precursor may necessitate alternative synthetic routes or sourcing strategies .

Biological Activity

1-(4-Fluoro-3,5-dimethylphenyl)ethanol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 1-(4-Fluoro-3,5-dimethylphenyl)ethanol

- Molecular Formula : C10H13FO

- Molecular Weight : 168.208 g/mol

- CAS Number : 1443344-18-0

The biological activity of 1-(4-Fluoro-3,5-dimethylphenyl)ethanol is primarily attributed to its interactions with various biological targets. The presence of the fluorine atom and the dimethyl substituents on the phenyl ring enhance its lipophilicity and receptor binding affinity. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in relation to opioid receptors.

Neurotoxicity Studies

A high-throughput screening conducted on various compounds indicated that certain phenolic compounds could exhibit selective neurotoxicity. While direct studies on 1-(4-Fluoro-3,5-dimethylphenyl)ethanol's neurotoxic effects are sparse, the implications from related compounds warrant further investigation into its safety profile in neural tissues .

Study on Opioid Receptor Interaction

A study focusing on kappa opioid receptor antagonists highlighted the role of structural modifications in enhancing therapeutic efficacy against conditions such as anxiety and depression. The findings suggest that similar modifications in 1-(4-Fluoro-3,5-dimethylphenyl)ethanol could yield beneficial effects in treating these disorders .

Compound Screening for Cytotoxicity

In a study screening for cytotoxic agents against cancer cell lines, several phenolic compounds were identified as having selective toxicity towards specific cell types. Although direct data on 1-(4-Fluoro-3,5-dimethylphenyl)ethanol was not available, the screening methodology could be applied to assess its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.